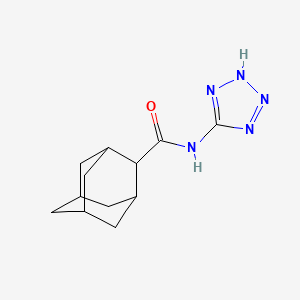
2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, also known as PTAC, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of tetrazole derivatives and has been synthesized using various methods.
Mechanism of Action
2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide exerts its pharmacological effects by modulating the activity of GABAergic and glutamatergic neurotransmitter systems. It has been found to enhance the activity of GABAergic neurotransmitters, which results in the inhibition of neuronal excitability. It also modulates the activity of glutamatergic neurotransmitters by inhibiting the release of glutamate, which is an excitatory neurotransmitter.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various diseases. It also reduces the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, which are involved in the development of various diseases.
Advantages and Limitations for Lab Experiments
2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under various conditions and has a long shelf life. However, one of the limitations of 2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has several potential future directions. It can be used as a lead compound for the development of new drugs for the treatment of various diseases, including epilepsy, neuropathic pain, and inflammation. It can also be modified to improve its pharmacological properties, such as solubility and selectivity. 2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can also be used for the development of new drug delivery systems, such as nanoparticles and liposomes, to improve its bioavailability and efficacy.
Conclusion:
In conclusion, 2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. It has been synthesized using various methods and has been extensively studied for its pharmacological effects. 2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide exerts its effects by modulating the activity of GABAergic and glutamatergic neurotransmitter systems. It possesses various biochemical and physiological effects and has several advantages and limitations for lab experiments. 2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has several potential future directions and can be used for the development of new drugs and drug delivery systems.
Synthesis Methods
2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been synthesized using various methods, including the reaction of 4-ethylphenol with propargyl bromide to form 4-ethylphenylpropargyl ether, followed by the reaction of this compound with sodium azide to form 2-(4-ethylphenoxy)prop-2-yn-1-ol. The final step involves the reaction of this compound with 2-propyl-5-amino-1,3,4-tetrazole-2(3H)-one to form 2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide.
Scientific Research Applications
2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use in the treatment of various diseases, including epilepsy, neuropathic pain, and inflammation.
properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-3-9-19-17-14(16-18-19)15-13(20)10-21-12-7-5-11(4-2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADFHWVDZUWJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5831545.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5831548.png)

![N-[4-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5831558.png)




![N-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-6-yl)-N'-phenylthiourea](/img/structure/B5831596.png)
![2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5831608.png)